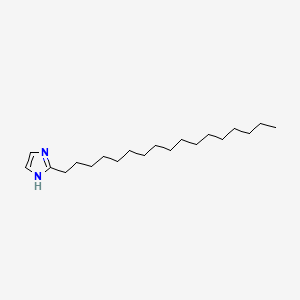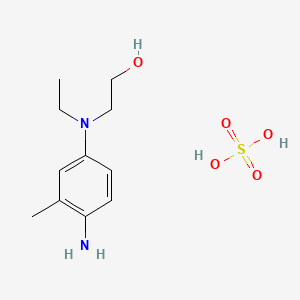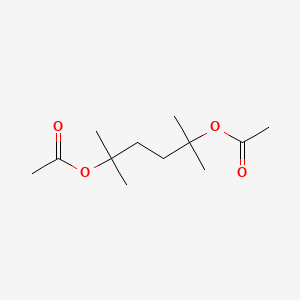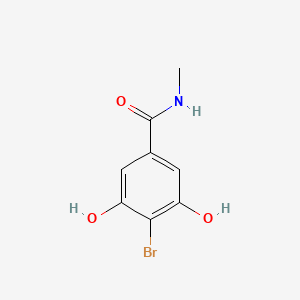
3-(4-Aminophenyl)sulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(4-Aminophenyl)sulfonylaniline and its derivatives involves various chemical strategies. One approach involves the electrophilic fluorination of a benzylic sulfonate, followed by a palladium-catalyzed cross-coupling reaction (Liu, Dockendorff, & Taylor, 2001). Another method employs the CuI/L-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts, which is tolerant to a wide range of functional groups and provides a route to 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).
Molecular Structure Analysis
The molecular structure and crystal packing of 3-(4-Aminophenyl)sulfonylaniline derivatives reveal significant geometrical constancy despite the electronic effects of substituents. Charge redistribution primarily occurs from the amino to the sulfonyl group, affecting C–N and C–S distances and enhancing the quinoid character of the phenylene group. The electronic effects of substituents are transmitted inductively, affecting the S–C distance without increasing the quinoid character of the phenylene attached (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Reactions and Properties
3-(4-Aminophenyl)sulfonylaniline undergoes various chemical reactions, including electrophilic substitutions and coupling reactions. Its sulfone group makes it a versatile intermediate for further functionalization, such as in the synthesis of sulfonamide and carbamate derivatives, which are explored for their biological activities (Janakiramudu et al., 2017).
特性
IUPAC Name |
3-(4-aminophenyl)sulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZWXKBGSQATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876754 |
Source


|
| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)sulfonylaniline | |
CAS RN |
34262-32-3 |
Source


|
| Record name | Benzenamide, 3-((4-aminophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



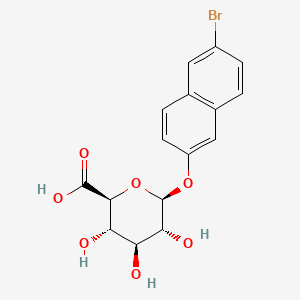

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)

